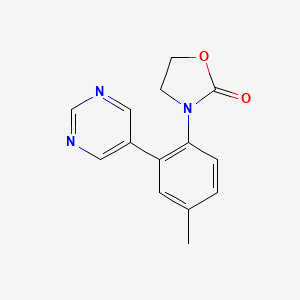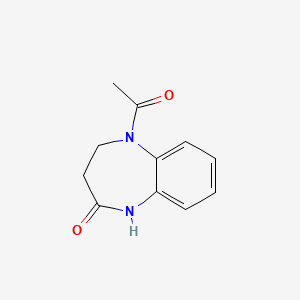
2-(2-ethoxyphenoxy)-N-2-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene derivatives, such as 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide, typically involves strategies that focus on constructing the naphthalene core followed by functionalization. Metal-catalyzed reactions, including those involving palladium, copper, and rhodium, are commonly used for constructing naphthalene derivatives, offering pathways to introduce various functional groups including ethoxyphenoxy and naphthylacetamide moieties (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
Naphthalene derivatives exhibit a planar structure that allows for effective intercalation with DNA, impacting their biological activities. The molecular structure of such compounds, including 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide, is characterized by a conjugated system that contributes to their chemical reactivity and potential pharmacological applications. The specific arrangement of functional groups around the naphthalene core significantly influences the compound's properties and interactions (Tandon et al., 2017).
Chemical Reactions and Properties
Naphthoquinones, closely related to naphthalene derivatives, are known for their redox properties and participation in biological oxidative processes. These compounds, through one- or two-electron reduction processes, can form semiquinones or hydroquinones, respectively. Such reactions are fundamental in understanding the chemical behavior of naphthalene derivatives in biological systems (Pinto & Castro, 2009).
Physical Properties Analysis
The physical properties of naphthalene derivatives, including solubility, melting point, and boiling point, are influenced by the nature of substituted groups. For example, the introduction of an ethoxyphenoxy group could affect the compound's solubility in organic solvents, potentially enhancing its application in various industrial and pharmaceutical formulations. These properties are critical in determining the compound's utility and handling characteristics.
Chemical Properties Analysis
The chemical properties of 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide can be inferred from studies on similar compounds, which demonstrate significant biological activities, such as antimicrobial and anticancer effects. The presence of the naphthylacetamide moiety may contribute to these activities by affecting the compound's interaction with biological molecules. Naphthalene derivatives' reactivity towards nucleophiles and electrophiles, as well as their potential to participate in hydrogen bonding, are essential aspects of their chemical behavior (Kamal et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-ethoxyphenoxy)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-23-18-9-5-6-10-19(18)24-14-20(22)21-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSOROONDXPRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenoxy)-N-2-naphthylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)

![5-(cyclopropylcarbonyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5618826.png)
![4-chloro-5-methyl-3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5618840.png)

![2-[(2,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5618851.png)


![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5618875.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)
![5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5618893.png)
![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)
![7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5618907.png)